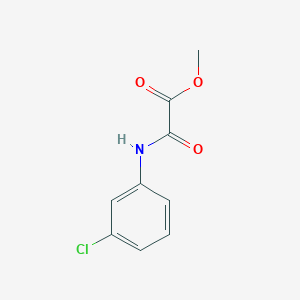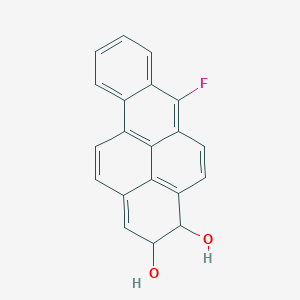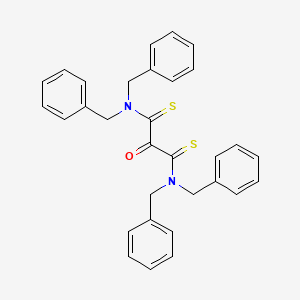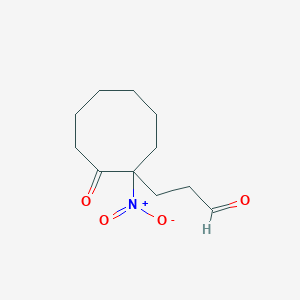![molecular formula C18H28O B14409192 Benzene, [(10-undecenyloxy)methyl]- CAS No. 81518-75-4](/img/structure/B14409192.png)
Benzene, [(10-undecenyloxy)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, [(10-undecenyloxy)methyl]- is an organic compound that belongs to the family of aromatic hydrocarbons It is characterized by a benzene ring substituted with a [(10-undecenyloxy)methyl] group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(10-undecenyloxy)methyl]- typically involves the reaction of benzyl chloride with 10-undecen-1-ol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 10-undecen-1-ol attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of Benzene, [(10-undecenyloxy)methyl]- can be achieved through similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the production process.
Types of Reactions:
Oxidation: Benzene, [(10-undecenyloxy)methyl]- can undergo oxidation reactions, particularly at the alkene moiety of the undecenyloxy group. Common oxidizing agents include potassium permanganate and ozone.
Reduction: The compound can be reduced using hydrogenation reactions, where the alkene group is converted to an alkane in the presence of a catalyst such as palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions are common for this compound, where the benzene ring can undergo nitration, sulfonation, halogenation, and Friedel-Crafts alkylation/acylation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), ozone (O₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, halogens (Cl₂, Br₂) for halogenation, and aluminum chloride (AlCl₃) for Friedel-Crafts reactions
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions
Reduction: Formation of the corresponding alkane
Substitution: Formation of various substituted benzene derivatives
Wissenschaftliche Forschungsanwendungen
Benzene, [(10-undecenyloxy)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the production of specialty chemicals, surfactants, and as an intermediate in the synthesis of fragrances and flavors.
Wirkmechanismus
The mechanism of action of Benzene, [(10-undecenyloxy)methyl]- involves its interaction with molecular targets through its aromatic ring and the undecenyloxy group. The benzene ring can participate in π-π interactions with aromatic amino acids in proteins, while the undecenyloxy group can interact with hydrophobic regions of biological membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- Benzene, [(10-undecenyloxy)ethyl]-
- Benzene, [(10-undecenyloxy)propyl]-
- Benzene, [(10-undecenyloxy)butyl]-
Comparison: Benzene, [(10-undecenyloxy)methyl]- is unique due to the specific length and structure of its undecenyloxy group, which imparts distinct chemical and physical properties. Compared to its analogs with shorter or longer alkyl chains, it may exhibit different reactivity, solubility, and biological activity. The presence of the alkene group in the undecenyloxy moiety also provides additional sites for chemical modification and functionalization.
Eigenschaften
CAS-Nummer |
81518-75-4 |
|---|---|
Molekularformel |
C18H28O |
Molekulargewicht |
260.4 g/mol |
IUPAC-Name |
undec-10-enoxymethylbenzene |
InChI |
InChI=1S/C18H28O/c1-2-3-4-5-6-7-8-9-13-16-19-17-18-14-11-10-12-15-18/h2,10-12,14-15H,1,3-9,13,16-17H2 |
InChI-Schlüssel |
LMWYHLXLBPELFF-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCCCCCCCCOCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-(4-Chlorobenzoyl)-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione](/img/structure/B14409133.png)
![(4-Iodobicyclo[2.2.2]octan-1-yl)(trimethyl)stannane](/img/structure/B14409138.png)

![N'-{4-[(1,3-Benzoxazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14409149.png)






